5'-Hydroxy Thalidomide is a derivative of the drug thalidomide, which gained notoriety in the 1960s due to its teratogenic effects. Thalidomide has since been repurposed for various medical applications, particularly in treating multiple myeloma and leprosy. The compound 5'-Hydroxy Thalidomide is significant because it represents a metabolite of thalidomide that may contribute to its therapeutic effects and side effects. Understanding this compound is crucial for optimizing thalidomide's use in clinical settings.
5'-Hydroxy Thalidomide is synthesized primarily through the metabolic processes involving cytochrome P450 enzymes in the human liver. Specifically, studies have shown that (R)-Thalidomide is oxidized to produce both 5-hydroxythalidomide and 5'-hydroxythalidomide via NADPH-fortified liver microsomes from humans and monkeys . This biotransformation process is essential for understanding how thalidomide is processed in the body and its potential therapeutic implications.
5'-Hydroxy Thalidomide belongs to the class of compounds known as hydroxylated derivatives of thalidomide. It can be classified under:
The synthesis of 5'-Hydroxy Thalidomide can be achieved through various methods, primarily focusing on enzymatic oxidation processes. The key steps include:
In laboratory settings, a typical reaction setup involves:
The molecular structure of 5'-Hydroxy Thalidomide can be described as follows:
The compound's structural data can be represented as:
5'-Hydroxy Thalidomide undergoes various chemical reactions that are essential for its biological activity:
The reaction conditions for synthesizing and analyzing 5'-Hydroxy Thalidomide typically involve:
The mechanism of action for 5'-Hydroxy Thalidomide involves its interaction with various biological targets:
Studies have indicated that hydroxylated metabolites like 5'-Hydroxy Thalidomide may exhibit different pharmacokinetic profiles compared to thalidomide itself, impacting their efficacy and safety profiles .
Research indicates that the compound's stability and solubility are critical factors influencing its bioavailability and therapeutic effectiveness .
5'-Hydroxy Thalidomide has several applications in scientific research:
Thalidomide was first developed in the 1950s by the Swiss pharmaceutical company CIBA and subsequently marketed in 1956 by Chemie Grünenthal as Contergan, a non-barbiturate sedative promoted for anxiety, insomnia, and morning sickness. Its perceived safety profile—based on inadequate preclinical testing—led to widespread over-the-counter availability, particularly among pregnant women. By 1960, an estimated 14.6 tons were sold annually in Germany alone. The drug's reputation collapsed in 1961 when independent observations by Dr. William McBride (Australia) and Dr. Widukind Lenz (Germany) established a definitive link between in utero exposure and catastrophic congenital malformations, including phocomelia (seal-like limbs), amelia (absent limbs), and visceral defects. This teratogenic catastrophe affected approximately 10,000-20,000 infants globally, with 40% mortality shortly after birth. Crucially, the disaster revealed that thalidomide had never been tested in pregnant animals prior to human use—an oversight that permitted the tragedy. Subsequent testing demonstrated that thalidomide caused fetal toxicity in rabbits and primates, confirming that rigorous teratogenicity screening could have prevented the epidemic [1] [4] [7].
Thalidomide undergoes complex biotransformation that generates over 20 hydrolysis products and oxidative metabolites, which mediate its diverse pharmacological and toxicological effects. The parent compound exists as a racemic mixture of S-(-) and R-(+) enantiomers that interconvert spontaneously under physiological conditions. Non-enzymatic hydrolysis occurs at four amide sites, yielding fragmented derivatives, while enzymatic oxidation—primarily mediated by cytochrome P450 (CYP) enzymes—produces hydroxylated metabolites. Among these, 5-hydroxythalidomide (aromatic ring-hydroxylated) and 5'-hydroxythalidomide (aliphatic sidechain-hydroxylated) represent primary oxidative metabolites. These metabolites exhibit distinct biological activities: 5-hydroxythalidomide undergoes further oxidation to reactive intermediates (e.g., epoxides) that form protein adducts and glutathione conjugates, potentially contributing to oxidative stress and teratogenicity. In contrast, 5'-hydroxythalidomide shows anti-angiogenic properties but is considered a deactivation pathway in some species. The metabolic activation of thalidomide is species-dependent, explaining why rodents (which predominantly form 5'-hydroxythalidomide) are resistant to teratogenicity, while rabbits and primates (which form 5-hydroxythalidomide) are susceptible [2] [5] [6].
5'-Hydroxythalidomide (chemical name: 5'-OH-α-(N-phthalimido)glutarimide) is formed via aliphatic hydroxylation of the glutarimide ring of thalidomide, yielding diastereomeric products. This metabolite is a significant indicator of species-specific metabolic handling. In humans and rabbits—species sensitive to thalidomide's teratogenic effects—5'-hydroxythalidomide is a minor metabolite, while 5-hydroxythalidomide predominates. Conversely, in rodents (resistant species), 5'-hydroxythalidomide represents the primary metabolite, which undergoes rapid conjugation and excretion. Pharmacokinetic studies in rabbits reveal that after oral thalidomide administration (2.0 mg/kg), 5'-hydroxythalidomide appears in plasma within 0.5–24 hours, with concentrations in seminal plasma mirroring those in blood plasma. Physiologically based pharmacokinetic (PBPK) modeling in rabbits suggests low hepatic intrinsic clearance (0.01) for conversion to 5'-hydroxythalidomide, indicating limited metabolic flux through this pathway in sensitive species. This metabolite's stability allows its detection as a biomarker of thalidomide exposure, though its biological activity remains moderate compared to other derivatives [3] [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: